3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is a heterocyclic compound comprising a quinolinone core fused with a benzimidazole moiety. This compound belongs to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. Notably, derivatives of this compound have shown promise as potential anticancer agents targeting microtubules [].
Synthesis Analysis
Method 1: Reaction of a 3-(2-chloroquinolin-3-yl)-1-(1H-benzimidazol-2-yl)prop-2-en-1-one derivative with hydrazine hydrate in ethanol and glacial acetic acid yields the corresponding 2-chloro-3-[3-(1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline derivative []. This method focuses on constructing the pyrazole ring while already having the quinoline and benzimidazole moieties present.
Method 2: A multistep synthesis involves the modification of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase (Cdk) inhibitors []. This method emphasizes modifying the pyrazolo[3,4-b]pyridine core with benzimidazole and subsequent transformations to achieve the desired quinolinone structure.
Molecular Structure Analysis
Notably, one study investigated a related compound, (1-methyl-1H-benzimidazol-2-yl)methanol []. The cobalt(II) ion in this complex exhibits a distorted octahedral coordination by four nitrogen atoms and two oxygen atoms from two (1-methyl-1H-benzimidazol-2-yl)methanol bidentate ligands and two thiocyanate ligands. While this information provides insight into the potential coordination chemistry of benzimidazole-containing ligands, further studies are needed to elucidate the specific structural features of 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone and its complexes.
Mechanism of Action
Although 3-(1H-benzimidazol-2-yl)-4-hydroxy-1-methyl-2(1H)-quinolinone is mentioned as a potential microtubule-targeting agent [], the exact mechanism of action remains unexplored in the provided literature. Further research is crucial to elucidate its interaction with microtubules, including binding sites, potential disruption of microtubule dynamics, and subsequent downstream effects on cell cycle progression and apoptosis.
Compound Description: TA-270 is a novel antiallergenic compound [, ]. It exhibits inhibitory effects on leukotriene production induced by IgE receptor stimulation, particularly in mast cells, neutrophils, and eosinophils []. This inhibition is attributed to its ability to suppress 5-lipoxygenase activity, which plays a crucial role in the arachidonic acid metabolic pathway leading to leukotriene synthesis []. TA-270 also demonstrated efficacy in inhibiting antigen-induced asthmatic responses, including early-phase bronchoconstriction in sensitized guinea pigs []. Furthermore, studies have focused on characterizing the polymorphic forms and amorphous form of TA-270, revealing correlations between dissolution rates, thermodynamic stability, and oral bioavailability [].
Compound Description: QVIR is a quinoline derivative that exhibits potent antiviral activity against Chikungunya virus (CHIKV) []. It demonstrates strong inhibition of CHIKV infection with an EC50 value of 2.2 ± 0.49 μM and minimal cytotoxicity (CC50 > 200 μM) []. QVIR effectively disrupts multiple stages of the viral replication cycle, including viral particle formation and RNA synthesis []. Mechanistically, it targets both nsP2 and E2 proteins of CHIKV, significantly reducing their expression levels and inhibiting viral infection []. These findings highlight QVIR as a promising candidate for the development of anti-CHIKV therapies.
Compound Description: This class of compounds emerged from high-throughput screening efforts at GlaxoSmithKline, aiming to discover novel inhibitors of the hepatitis C virus (HCV) RNA-dependent RNA polymerase []. These compounds demonstrate potent inhibition of HCV polymerase enzymatic activity and effectively suppress HCV replication in Huh-7 cells []. Structure-activity relationship (SAR) studies have been conducted to optimize the substituents on the quinolinone ring, leading to the identification of highly potent derivatives with desirable pharmacological properties []. Among these, 1-(2-cyclopropylethyl)-3-(1,1-dioxo-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone (130) exhibited exceptional potency in both biochemical and cellular assays, making it a promising candidate for further development as a clinical candidate for HCV treatment [].
Compound Description: LY3154207 is a novel, potent, and highly selective positive allosteric modulator (PAM) of the human dopamine D1 receptor, exhibiting minimal agonist activity []. It represents a potential therapeutic approach for addressing the challenges associated with catechol-based orthosteric agonists of the D1 receptor, which have faced setbacks in clinical development []. LY3154207 demonstrates a distinct pharmacological profile compared to orthosteric agonists, characterized by the absence of a bell-shaped dose-response relationship or tachyphylaxis in preclinical models []. Notably, LY3154207 adopts an unusual boat conformation, which played a role in proposing its binding pose with the human D1 receptor []. To overcome solubility limitations, a novel co-crystal form of LY3154207 with enhanced solubility was developed, proving suitable for development and advancement to phase 2 clinical trials for Lewy Body Dementia [].
Compound Description: This compound serves as a crucial intermediate in the synthesis of diverse 3-heterocyclyl 4-hydroxy-2(1H)-quinolinones, encompassing pyrazolyl, isoxazolyl, pyrimidinyl, azepineyl, pyridonyl, and pyranyl heterocycles []. This versatile building block undergoes cyclization reactions with various N and C-nucleophiles to afford a range of functionalized quinolinone derivatives [].
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant activity using the DPPH method []. These compounds demonstrated varying degrees of antioxidant activity, with compound (5f) exhibiting the most potent activity (IC50 = 7.2 μM) [].
Compound Description: This series of quinoline-pyrimidine hybrid compounds was designed, synthesized, and evaluated for their anticancer activity against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines []. These compounds were synthesized through the reaction of α,β-unsaturated ketones of 3-acetyl-4-hydroxy-N-methylquinolin-2-one with guanidine hydrochloride [].
Compound Description: A series of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinolines was synthesized and evaluated for their antimicrobial activity []. The synthesis involved reacting 3-(2-chloroquinolin-3-yl)-1-(6-methyl-1H-benzimidazol-2-yl)prop-2-en-1-one with hydrazine hydrate []. These compounds exhibited moderate to good antibacterial and antifungal activities when compared to standard drugs Ciprofloxacin and Fluconazole [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.